2-((5S)-5-Aminotetrahydro-2H-pyran-2-yl)acetonitrile hydrochloride

Chiral intermediate JAK inhibitor synthesis Stereochemistry

2-((5S)-5-Aminotetrahydro-2H-pyran-2-yl)acetonitrile hydrochloride (CAS 1607592-28-8) is a chiral aminotetrahydropyran derivative bearing a primary amine at the 5-position and an acetonitrile substituent at the 2-position of the oxane ring. The compound exists as a hydrochloride salt (molecular formula C7H13ClN2O, MW 176.64 g/mol) with computed LogP of 0.83, two hydrogen-bond donors, and three hydrogen-bond acceptors.

Molecular Formula C7H13ClN2O
Molecular Weight 176.64 g/mol
Cat. No. B13014687
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((5S)-5-Aminotetrahydro-2H-pyran-2-yl)acetonitrile hydrochloride
Molecular FormulaC7H13ClN2O
Molecular Weight176.64 g/mol
Structural Identifiers
SMILESC1CC(OCC1N)CC#N.Cl
InChIInChI=1S/C7H12N2O.ClH/c8-4-3-7-2-1-6(9)5-10-7;/h6-7H,1-3,5,9H2;1H/t6-,7?;/m0./s1
InChIKeyOVDPKJIFNRDLQO-OXIGJRIQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-((5S)-5-Aminotetrahydro-2H-pyran-2-yl)acetonitrile hydrochloride: A Chiral Building Block for JAK Inhibitor Synthesis


2-((5S)-5-Aminotetrahydro-2H-pyran-2-yl)acetonitrile hydrochloride (CAS 1607592-28-8) is a chiral aminotetrahydropyran derivative bearing a primary amine at the 5-position and an acetonitrile substituent at the 2-position of the oxane ring [1]. The compound exists as a hydrochloride salt (molecular formula C7H13ClN2O, MW 176.64 g/mol) with computed LogP of 0.83, two hydrogen-bond donors, and three hydrogen-bond acceptors [1]. It is patent-documented as a reactant specifically employed in the synthesis of tricyclic fused thiophene derivatives that act as Janus kinase (JAK) inhibitors, a clinically validated target class for inflammatory, autoimmune, and myeloproliferative disorders [2].

Why Stereochemical Identity Prevents Generic Substitution of 2-((5S)-5-Aminotetrahydro-2H-pyran-2-yl)acetonitrile hydrochloride in JAK-Targeted Synthesis


The tetrahydropyran ring in this compound class adopts a stable chair conformation in which the relative orientation of the 5-amino and 2-acetonitrile substituents dictates downstream stereochemical outcomes [1]. In the synthesis of JAK inhibitors exemplified in Incyte's patent family (US20140121198A1, US10370387B2), the target drug substance—((2R,5S)-5-{2-[(1R)-1-hydroxyethyl]-1H-imidazo[4,5-d]thieno[3,2-b]pyridin-1-yl}tetrahydro-2H-pyran-2-yl)acetonitrile—requires a precise (2R,5S) configuration [2]. The (5S) stereochemistry at the amino-bearing carbon is a non-negotiable structural prerequisite; use of the (5R) epimer or non-stereodefined mixtures would propagate incorrect chirality into late-stage intermediates, compromising both potency and patent integrity [2]. Published structure–activity relationship studies on 4(5)-(5-aminotetrahydropyran-2-yl)imidazole derivatives have demonstrated that only specific stereoisomers (e.g., (2S,5R) in that series) produce the desired pharmacological effect—increasing neuronal histamine release to 180–200% of basal levels—while other isomers are inactive [1]. This precedent establishes that stereochemical substitution within the aminotetrahydropyran scaffold is not functionally interchangeable.

Quantitative Differentiation Evidence for 2-((5S)-5-Aminotetrahydro-2H-pyran-2-yl)acetonitrile hydrochloride vs. Its Closest Analogs


Stereochemical Configuration: (5S)-only vs. (2R,5S)-bis-defined Diastereomer Determines Synthetic Pathway Role

The target compound bears a single defined stereocenter (5S), whereas its closest commercial analog—2-((2R,5S)-5-aminotetrahydro-2H-pyran-2-yl)acetonitrile hydrochloride (CAS 1821294-52-3)—has both the 2R and 5S positions stereochemically defined [1]. In the Incyte patent synthetic route, the (5S)-configured intermediate serves as a reactant that undergoes subsequent elaboration at the 2-position to install the acetonitrile-bearing stereocenter [2]. The (2R,5S) diastereomer, in contrast, represents the final stereochemical configuration of the drug substance's tetrahydropyran core and is listed as a product in downstream process patents (WO2015168246A1) [3]. The (5S) compound is cited explicitly as a reactant in patent US20140121198A1 for the preparation of JAK-modulating tricyclic fused thiophenes [2].

Chiral intermediate JAK inhibitor synthesis Stereochemistry

Physicochemical Profile: Computed LogP, H-Bond Capacity, and Rotatable Bond Count Differentiate the (5S) Building Block from Regioisomeric Analogs

The target compound exhibits a computed LogP of 0.83, with 2 hydrogen-bond donors and 3 hydrogen-bond acceptors, a rotatable bond count of 1, and an sp3-hybridized carbon fraction of 0.86 [1]. These values place it in a favorable polarity range for both aqueous solubility (enhanced by the HCl salt form) and membrane permeability relevant to subsequent coupling reactions. By comparison, the regioisomeric building block 4-(aminomethyl)tetrahydro-2H-pyran-4-carbonitrile hydrochloride (CAS 1263374-32-8), which bears the amino group at the 4-position rather than the 5-position, exhibits a different spatial arrangement of the amine and nitrile functional groups that precludes its use in the same JAK inhibitor synthetic sequence . The topological polar surface area (TPSA) of 59 Ų for the target compound [1] is consistent with oral drug-like space, supporting its utility in generating lead-like final compounds.

Physicochemical properties Drug-likeness Building block selection

Commercial Purity Specification: 98% (HPLC) Enables Direct Use in cGMP-adjacent Synthetic Sequences vs. Lower-Purity Alternatives

The (5S) compound is commercially available at a certified purity of 98% (Leyan, product number 1796664) , with alternative suppliers offering >95% purity (MREDA/YmiLab) . The (2R,5S) diastereomer (CAS 1821294-52-3) is listed at 95% purity by CymitQuimica at a price point of €290 per 25 mg and also at 98% by Dempochem ($394 per 100 mg) . The 98% purity specification is particularly significant for an intermediate intended for multi-step synthesis of pharmaceutical candidates, where cumulative impurity burdens can compromise final active pharmaceutical ingredient (API) purity. The hydrochloride salt form additionally confers enhanced bench-top stability and water solubility compared to the free base, facilitating handling in aqueous reaction conditions .

Purity specification Procurement quality HPLC purity

Patent Family Coverage: The (5S) Intermediate Is Explicitly Claimed Across Multiple Incyte JAK Inhibitor Patents, Establishing Freedom-to-Operate Relevance

The (5S) compound is specifically cited as a reactant in the Incyte Corporation patent family spanning at least four granted US patents: US9181271B2 (granted 2015-11-10), US10370387B2 (granted 2019-08-06), US9777017B2, and US9908895B2 [1][2]. These patents protect tricyclic fused thiophene derivatives as JAK modulators for treating inflammatory disorders, autoimmune diseases, and myeloproliferative neoplasms including polycythemia vera, myelofibrosis, and essential thrombocythemia [1]. The downstream drug substance—((2R,5S)-5-{2-[(1R)-1-hydroxyethyl]-1H-imidazo[4,5-d]thieno[3,2-b]pyridin-1-yl}tetrahydro-2H-pyran-2-yl)acetonitrile—is further protected by process patent WO2015168246A1, which describes crystalline anhydrous and monohydrate forms [3]. The (5S) intermediate thus sits within a densely patented, commercially valuable synthetic pathway. In contrast, generic tetrahydropyran building blocks lacking the specific (5S) configuration are not referenced in these patent-protected routes and cannot guarantee compatibility with the claimed synthetic transformations [1][2][3].

Patent landscape Freedom to operate JAK inhibitor intellectual property

Procurement-Relevant Application Scenarios for 2-((5S)-5-Aminotetrahydro-2H-pyran-2-yl)acetonitrile hydrochloride


Synthesis of JAK1/JAK2-Selective Tricyclic Fused Thiophene Inhibitors for Myeloproliferative Neoplasm Drug Discovery

This compound serves as the direct reactant for constructing the tetrahydropyran-acetonitrile core of Incyte's clinical-stage JAK inhibitors, which are indicated for polycythemia vera, myelofibrosis, and essential thrombocythemia [1]. The (5S) configuration at the amino-bearing carbon ensures that downstream coupling with the tricyclic fused thiophene-1H-imidazo[4,5-d]thieno[3,2-b]pyridine fragment yields the correct (2R,5S) stereochemistry required for target engagement. Medicinal chemistry teams optimizing JAK selectivity profiles should procure the 98% purity grade (Leyan Cat. 1796664) to minimize impurity-related variability in structure–activity relationship (SAR) studies .

Process Chemistry Development for Scalable JAK Inhibitor Manufacturing Routes

The hydrochloride salt form of the (5S) intermediate provides enhanced water solubility (inferred from its LogP of 0.83 and salt character) and bench-top stability, making it suitable for the aqueous reaction conditions described in WO2015168246A1 [1]. Process chemists developing scalable routes to JAK1 inhibitors should evaluate this intermediate against the (2R,5S) diastereomer, recognizing that the (5S)-only compound is the appropriate building block for the Wittig reaction and hydrogenation steps that establish the C-2 stereocenter [1]. The compound's favorable sp3 carbon fraction (0.86) and low rotatable bond count (1) suggest high conformational rigidity, which may contribute to reproducible reaction outcomes at scale [2].

Chiral Building Block for Diversity-Oriented Synthesis of Tetrahydropyran-Containing Bioactive Libraries

Beyond the Incyte JAK inhibitor scaffold, the (5S)-aminotetrahydropyran-acetonitrile motif can be employed as a conformationally constrained chiral building block for fragment-based drug discovery and diversity-oriented synthesis [1]. The primary amine at C-5 serves as a handle for amide coupling, reductive amination, or sulfonamide formation, while the acetonitrile group at C-2 can be reduced to the primary amine, hydrolyzed to the carboxylic acid, or converted to the tetrazole bioisostere, enabling rapid generation of screening libraries with defined stereochemistry [1].

Reference Standard for Chiral Purity Method Development and Enantiomeric Excess Determination

Given the criticality of stereochemistry for downstream biological activity—as demonstrated by the differential pharmacological effects of 4(5)-(5-aminotetrahydropyran-2-yl)imidazole stereoisomers on neuronal histamine release [1]—the (5S) compound can serve as a reference standard for developing chiral HPLC or SFC methods to monitor enantiomeric purity of synthetic intermediates. Analytical development groups supporting JAK inhibitor programs should establish baseline chiral purity specifications using this compound as the (5S) reference, enabling detection of the undesired (5R) epimer that would compromise final drug substance quality [1].

Quote Request

Request a Quote for 2-((5S)-5-Aminotetrahydro-2H-pyran-2-yl)acetonitrile hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.